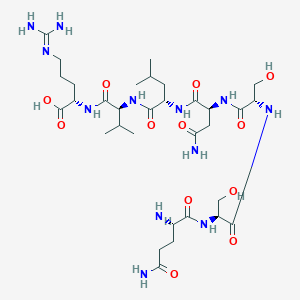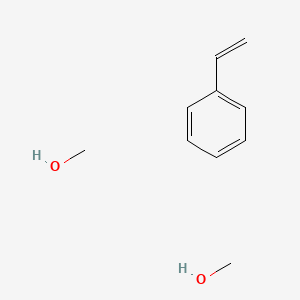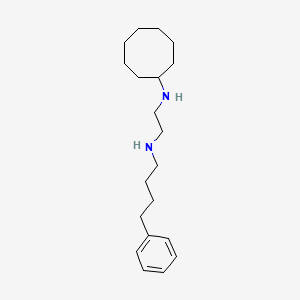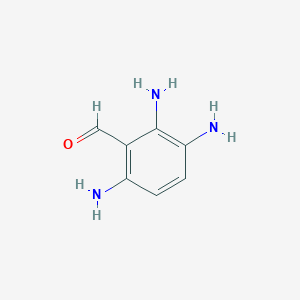
2,3,6-Triaminobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Triaminobenzaldehyde is an organic compound with the molecular formula C7H9N3O It consists of a benzene ring substituted with three amino groups at the 2, 3, and 6 positions, and an aldehyde group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triaminobenzaldehyde can be achieved through several methods. One common approach involves the nitration of benzaldehyde followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
2,3,6-Triaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 2,3,6-Triaminobenzoic acid.
Reduction: 2,3,6-Triaminobenzyl alcohol.
Substitution: Various substituted amides or secondary amines depending on the reagents used.
科学的研究の応用
2,3,6-Triaminobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,3,6-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can disrupt cellular processes and lead to the compound’s biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
2,4,6-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 4, and 6 positions.
2,3,4-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 3, and 4 positions.
2,3,5-Triaminobenzaldehyde: Similar structure but with amino groups at the 2, 3, and 5 positions.
Uniqueness
2,3,6-Triaminobenzaldehyde is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers.
特性
CAS番号 |
477535-30-1 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC名 |
2,3,6-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,8-10H2 |
InChIキー |
OACZFJPPMBABTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)C=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


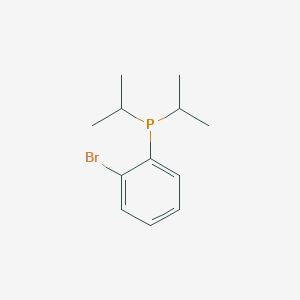
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
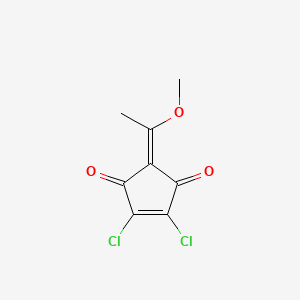
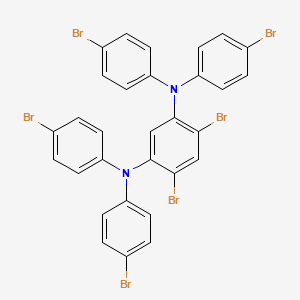
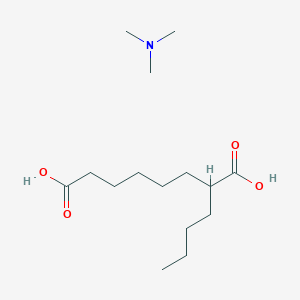
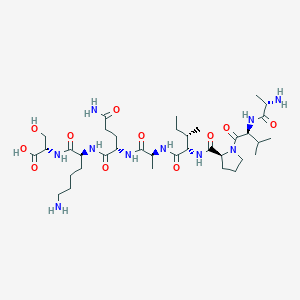
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
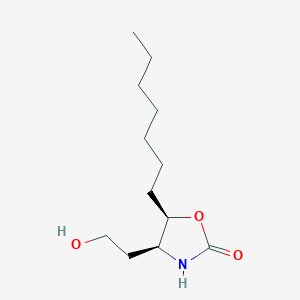

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)

